7-Azabicyclo[2.2.1]heptan-2-ol
Description
Inherent Strain and Conformational Rigidity
The structure of 7-azabicyclo[2.2.1]heptane is characterized by a bridged system that forces the molecule into a rigid conformation. This rigidity is a direct consequence of the inherent angle strain imposed on the carbon-nitrogen-carbon (CNC) bond angle at the nitrogen bridgehead. nih.gov Unlike more flexible acyclic or monocyclic amines, this fixed orientation limits the conformational freedom of the molecule. Computational and spectroscopic studies have revealed that this strain leads to a pyramidal geometry at the nitrogen atom, a deviation from the more common planar arrangement found in unstrained amides. nih.gov This structural constraint is a key feature exploited by chemists to control the spatial orientation of substituents, which is crucial in the design of molecules intended to interact with specific biological targets. nih.gov The defined three-dimensional shape of the scaffold allows it to mimic the bioactive conformations of more flexible molecules, potentially enhancing binding affinity and selectivity for receptors and enzymes.
The parent ring, 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane), is the foundational nucleus of the potent analgesic alkaloid epibatidine (B1211577), a fact that has spurred extensive investigation into this heterocyclic system. iucr.org The structural characterization of the parent ring as its hydrochloride salt confirms the rigid, cage-like structure that is passed down to its derivatives, including 7-azabicyclo[2.2.1]heptan-2-ol. iucr.org
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Azabicyclo 2.2.1 Heptan 2 Ol and Its Core Ring System
Classical and Contemporary Approaches to the Azabicyclo[2.2.1]heptane Skeleton
The construction of the strained bicyclic framework of azabicyclo[2.2.1]heptane has been achieved through both established and newly developed synthetic protocols. These approaches can be broadly categorized into intramolecular cyclization reactions and rearrangement-based syntheses, each offering unique advantages in terms of stereocontrol and substrate scope.
Intramolecular cyclization reactions are a primary method for forming the 7-azabicyclo[2.2.1]heptane ring system. These reactions involve forming the crucial nitrogen-carbon bond to bridge the cyclohexane (B81311) ring, typically by leveraging pre-installed functional groups that facilitate the ring-closing step.
A viable pathway to the 7-azabicyclo[2.2.1]heptane framework involves the base-promoted heterocyclization of appropriately substituted dihalocyclohexane derivatives. acs.org This method relies on the intramolecular displacement of a halide by a nitrogen nucleophile. The stereochemistry of the starting material is critical to the success of the cyclization.
For instance, the reaction of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) has been shown to produce the corresponding 2-bromo-7-azabicyclo[2.2.1]heptane derivatives. acs.org The reaction proceeds through an initial deprotonation of the carbamate (B1207046) nitrogen, followed by an intramolecular nucleophilic substitution. The choice of the nitrogen-protecting group can significantly influence the reaction's outcome. acs.org
| Starting Material | Reagents | Product | Yield |
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH / DMF | 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% |
This table summarizes the cyclization of a halogenated cyclohexane derivative to form the azabicyclo[2.2.1]heptane skeleton.
One of the most direct and well-documented methods for synthesizing 7-azabicyclo[2.2.1]heptan-2-ol derivatives is the intramolecular cyclization of an amino-epoxide precursor. acs.orgacs.org The reaction involves the nucleophilic attack of the amine onto one of the epoxide carbons, resulting in the formation of the bicyclic system with a hydroxyl group at the 2-position.
A key example is the cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. acs.orgacs.orgnih.gov When this precursor is heated in N-methylpyrrolidone with potassium carbonate, it undergoes an intramolecular ring-closing reaction. acs.org This process has been found to proceed via a syn-addition mechanism, yielding exclusively the exo-isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol in good yield. acs.orgacs.org The stereochemistry of the resulting alcohol was unequivocally confirmed by X-ray crystallography, resolving earlier conflicting reports in the literature regarding the stereochemical outcome of such cyclizations. acs.orgacs.org
| Precursor | Conditions | Product | Yield | Stereochemical Outcome |
| syn-4-N-methylaminocyclohexane 1,2-epoxide | K₂CO₃, N-methylpyrrolidone, 160 °C, 72h | exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol | 61% | Exclusively exo |
| syn-4-(N-benzylamino)cyclohexane 1,2-epoxide | Identical to above | exo-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol | N/A | Exclusively exo |
This table details the research findings for the ring-closing of epoxide intermediates to yield this compound derivatives.
Skeletal rearrangements offer an alternative and powerful approach to the azabicyclo[2.2.1]heptane core, often allowing for rapid construction of the bicyclic system from different ring architectures.
A contemporary and elegant method for assembling the 7-azabicyclo[2.2.1]heptane skeleton is the aza-Prins-pinacol rearrangement. acs.orgresearchgate.net This tandem reaction sequence is typically initiated by a Lewis acid, which activates an N-acyliminium ion precursor for cyclization (the aza-Prins reaction), followed by a pinacol-type rearrangement to form the final bicyclic product. nih.gov
This strategy has been successfully employed in the total syntheses of (±)-epibatidine and its analogue (±)-epiboxidine. acs.orgnih.gov The key step involves treating a precursor, such as a diastereomeric mixture of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine, with a Lewis acid like tin(IV) chloride. researchgate.netnih.gov This triggers the aza-Prins cyclization to form a bicyclic intermediate that immediately undergoes a pinacol (B44631) rearrangement, yielding the 7-azabicyclo[2.2.1]heptane core with an aldehyde moiety exclusively in the exo orientation. researchgate.net
| Precursor Family | Key Reagent | Resulting Skeleton | Application Example |
| 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines | Lewis Acid (e.g., SnCl₄) | 7-azabicyclo[2.2.1]heptane | Synthesis of (±)-Epibatidine |
This table illustrates the use of the aza-Prins-pinacol rearrangement for constructing the 7-azabicyclo[2.2.1]heptane framework.
The Favorskii rearrangement, a well-established reaction for the ring contraction of α-halo ketones, provides a novel entry to the 7-azabicyclo[2.2.1]heptane system from the larger tropane (B1204802) skeleton. ddugu.ac.in The tropane framework, found in tropinone (B130398), contains a six-membered ring that can be contracted to the five-membered ring of the target bicyclo[2.2.1] system.
An efficient synthesis of the 7-azabicyclo[2.2.1]heptane ring system starts from tropinone. ddugu.ac.in The process involves N-protection of tropinone, followed by bromination to create an α-bromo ketone. Treatment of this intermediate with a base, such as sodium methoxide, initiates the Favorskii rearrangement. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield the ring-contracted ester product with exo stereoselectivity. ddugu.ac.in This method has been featured in a total synthesis of epibatidine (B1211577). ddugu.ac.in
| Starting Material | Key Transformation Steps | Final Product Type |
| Tropinone | 1. N-protection2. Bromination3. Favorskii Rearrangement | exo-2-carboalkoxy-7-azabicyclo[2.2.1]heptane |
This table outlines the key stages of the Favorskii rearrangement for skeletal contraction of tropinone to the 7-azabicyclo[2.2.1]heptane system.
Rearrangement-Based Syntheses
Catalytic and Asymmetric Construction of the this compound Framework
The development of catalytic and asymmetric methods to construct the 7-azabicyclo[2.2.1]heptane ring system has been a major focus of synthetic research. These methods offer efficient and stereocontrolled access to enantiomerically pure or enriched compounds, which is crucial for the development of chiral drugs and probes.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A notable advancement in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This method utilizes a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidizing agent like benzoquinone, to achieve the simultaneous amination and acyloxylation across the double bond of cyclopentene. The reaction proceeds under mild conditions, typically at temperatures ranging from 25 to 50°C over 12 to 24 hours.
This transformation is versatile, accommodating a range of acyloxy sources, including acetic acid and benzoic acid, as well as various amine nucleophiles like carbamates and sulfonamides. The resulting oxygenated 2-azabicyclo[2.2.1]heptane products can be further functionalized, providing a gateway to a diverse library of bridged aza-bicyclic structures. rsc.orgresearchgate.net
Table 1: Conditions for Palladium-Catalyzed 1,2-Aminoacyloxylation
| Parameter | Condition |
| Catalyst | Palladium (e.g., Pd(OAc)₂) |
| Substrate | Cyclopentenes |
| Oxidizing Agent | Benzoquinone |
| Acyloxy Source | Acetic acid, Benzoic acid |
| Amine Nucleophile | Carbamates, Sulfonamides |
| Temperature | 25–50°C |
| Reaction Time | 12–24 hours |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
This data is compiled from multiple sources.
Asymmetric Desymmetrization Strategies
Asymmetric desymmetrization of prochiral starting materials has emerged as a powerful strategy for the enantioselective synthesis of the 7-azabicyclo[2.2.1]heptane framework. ncl.res.in This approach allows for the creation of chiral molecules from achiral precursors in a single step, often with high enantiomeric excess.
One such strategy involves the desymmetrization of a meso-7-azabicyclo[2.2.1]heptadiene derivative. A temperature-guided diastereoselectivity switch has been observed during this process, offering a novel strategy for synthesizing aminocyclitols. acs.org Chiral phosphoric acids have also been effectively employed as organocatalysts in the desymmetrization of meso-epoxides, leading to the formation of a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net
In another example, the asymmetric desymmetrization of N-Boc-7-azabicyclo[2.2.1]hept-2-one has been achieved, providing a versatile precursor for the synthesis of biologically important alkaloids like epibatidine. ncl.res.in This was accomplished by reacting the prochiral ketone with the disodium (B8443419) salt of a chiral diol in anhydrous THF at 0°C, yielding the desymmetrized product in 82% yield. ncl.res.in
Enantioselective Resolution Techniques for Racemic Mixtures
The resolution of racemic mixtures provides another avenue to obtain enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives. This can be achieved through classical methods involving the formation of diastereomeric salts with chiral resolving agents or through kinetic resolution.
For instance, enantiomerically pure alcohols, specifically (-)- and (+)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol, have been successfully obtained from a Diels-Alder adduct through a resolution method. acs.orgnih.gov These resolved alcohols serve as valuable intermediates for the synthesis of various diamine derivatives of 7-azabicyclo[2.2.1]heptane. acs.orgnih.gov
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another effective technique. While specific examples for this compound are not detailed in the provided context, the general principle has been applied to related structures like β-hydroxy amines, where enantioselective N-oxide formation is used to resolve tertiary amines. ncl.res.in Similarly, the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been efficiently achieved by sequential use of (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess. acs.org
Biocatalytic and Microbiological Transformations for Oxygenated Azabicyclo[2.2.1]heptanes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The use of whole-cell microorganisms or isolated enzymes can provide access to enantiomerically pure oxygenated azabicyclo[2.2.1]heptanes under mild reaction conditions.
Enantioselective Microbiological Oxygenation of N-Substituted Azabicycloalkanes
The microbiological oxygenation of N-substituted azabicycloalkanes has been investigated as a method to introduce hydroxyl groups with high regio- and stereoselectivity. doi.orglookchem.com The fungus Beauveria bassiana has been shown to be particularly effective in the hydroxylation of unactivated methylene (B1212753) carbons in various N-substituted 7-azabicyclo[2.2.1]heptanes. doi.orgresearchgate.net
For example, the microbial hydroxylation of (7-azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester with B. bassiana yielded (2-endo-hydroxy-7-azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester in 43% yield and 64% enantiomeric excess. doi.org Similarly, N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane was hydroxylated to give 2-endo-hydroxy-7-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane in 35% yield and 20% ee. doi.org These N-phosphinyl groups were found to be good facilitators of the hydroxylation reaction and could be easily removed, demonstrating the utility of this biocatalytic approach. doi.org
Studies have also explored the hydroxylation of N-substituted 7-azabicyclo[2.2.1]heptanes containing benzamide (B126) or benzenesulfonamide (B165840) groups, which have proven to be good substrates for microbial oxidation by B. bassiana. researchgate.net While the enantioselectivity was not always high, these results highlight the potential of microbiological oxygenations for enantioselective reactions. drugfuture.com
Table 2: Microbiological Hydroxylation of N-Substituted 7-Azabicyclo[2.2.1]heptanes with Beauveria bassiana
| Substrate | Product | Yield | Enantiomeric Excess (ee) |
| (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester | (2-endo-Hydroxy-7-azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester | 43% | 64% |
| N-(Diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | 2-endo-Hydroxy-7-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | 35% | 20% |
| (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diphenyl ester | (2-endo-Hydroxy-7-azabicyclo[2.2.1]hept-7-yl)phosphonic acid diphenyl ester | 7% | 7% |
Data sourced from The Journal of Organic Chemistry. doi.org
Stereochemical Aspects and Control in 7 Azabicyclo 2.2.1 Heptan 2 Ol Synthesis and Transformations
Diastereoselectivity in Exo- and Endo-Isomer Formation
The synthesis of 7-azabicyclo[2.2.1]heptan-2-ol derivatives can result in the formation of two primary diastereomers: the exo- and endo-isomers. The orientation of the hydroxyl group at the C-2 position relative to the nitrogen bridge defines these isomers. The control of this diastereoselectivity is a key aspect of synthesizing stereochemically pure compounds.
One notable example of high diastereoselectivity is the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This reaction was found to exclusively produce the exo-7-methyl-7-azabicyclo-[2.2.1]heptan-2-ol isomer. acs.orgnih.gov This high degree of stereocontrol highlights how the geometry of the starting material can dictate the stereochemical outcome of the cyclization, favoring the formation of a single diastereomer. acs.orgnih.gov
In contrast, other synthetic routes may yield mixtures of both exo and endo isomers. The separation and characterization of these isomers are then necessary to obtain the desired compound. acs.orgnih.gov The ability to synthesize both isomers is valuable, as each can serve as a precursor to different target molecules.
Enantioselectivity in Chiral this compound Synthesis
Achieving enantiopure forms of this compound is critical for its use in asymmetric synthesis and for the preparation of biologically active molecules like epibatidine (B1211577). acs.orgresearchgate.net Several strategies have been developed to control enantioselectivity.
One effective method involves the use of a chiral starting material, or "chiral pool" synthesis. For instance, an enantioselective approach to the 7-azabicyclo[2.2.1]heptane ring system has been developed utilizing D-(-)-quinic acid as the chiral educt. researchgate.net This strategy leverages the inherent chirality of the natural product to direct the formation of a specific enantiomer of the target bicyclic system. researchgate.net
Another approach is the use of enantiomerically pure this compound itself as a chiral template. nih.gov This allows for the transfer of chirality to new molecules in subsequent reactions, demonstrating the utility of the enantiopure compound as a versatile building block for the synthesis of other complex structures like aminocyclitols. nih.govncl.res.in
Resolution of a racemic mixture is also a common technique. This involves preparing a mixture of both enantiomers and then separating them. For example, the enantiomers of N-BOC-7-azabicyclo[2.2.1]heptan-2-one, a precursor to epibatidine, have been successfully prepared through the resolution of the corresponding racemic alcohols. researchgate.net
Stereochemical Assignments through Advanced Analytical Techniques
The unambiguous determination of the stereochemistry of this compound isomers is essential. A combination of advanced analytical techniques is employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive methods.
X-ray Crystallography: This technique provides unequivocal proof of the stereochemistry of a molecule in the solid state. nih.gov For example, the stereochemistry of the exo-isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was definitively confirmed by X-ray crystallography. acs.orgacs.org This method offers a precise three-dimensional map of the atomic arrangement, leaving no ambiguity about the relative and absolute configuration of the stereoisomers. nih.govnih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for assigning the exo and endo configurations. amazonaws.com The spatial relationship between protons in the rigid bicyclic system results in distinct chemical shifts and coupling constants for each diastereomer. unimi.itucla.eduacs.org By analyzing these NMR parameters, chemists can deduce the orientation of the hydroxyl group.
Below are tables detailing the characteristic ¹H and ¹³C NMR chemical shifts for the exo- and endo-isomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol, which serve as a reference for their stereochemical assignment. amazonaws.com
Table 1: ¹H NMR Spectroscopic Data for 7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol Isomers amazonaws.com (Data recorded in CDCl₃)
| Proton | exo-Isomer (δ ppm, J Hz) | endo-Isomer (δ ppm, J Hz) |
| H2 | 3.62 (dd, J = 2.1, 7.2) | 4.34 (t, J = 5.2) |
| H1 | 3.19 (d, J = 2.7) | 3.25 (t, J = 4.4) |
| H4 | 3.10 (d, J = 3) | 3.19 (t, J = 4.81) |
| N-CH₃ | 2.25 (s) | 2.28 (s) |
Table 2: ¹³C NMR Spectroscopic Data for 7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol Isomers amazonaws.com (Data recorded in CDCl₃)
| Carbon | exo-Isomer (δ ppm) | endo-Isomer (δ ppm) |
| C2 | 74.0 | 70.3 |
| C1 | 68.3 | 66.3 |
| C4 | 60.0 | 62.7 |
| N-CH₃ | 43.4 | 39.7 |
| C3 | 34.2 | 34.6 |
| C5 | 24.3 | 26.5 |
| C6 | 21.2 | 17.5 |
Derivatization and Functionalization of the 7 Azabicyclo 2.2.1 Heptan 2 Ol Scaffold
Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives
The nitrogen atom at the 7-position is a primary site for modification, allowing for the introduction of a wide array of substituents that can modulate the scaffold's physicochemical properties and biological activity.
N-Alkyl and N-Arylmethyl Modifications
Direct N-alkylation of the 7-azabicyclo[2.2.1]heptane framework can be achieved using standard procedures, typically involving the reaction of the parent amine with alkyl halides in the presence of a base. For instance, N-alkylation with various alkyl halides can be performed using sodium hydride in a suitable solvent like dimethylformamide (DMF) to yield the corresponding N-alkylated derivatives mdpi.comsci-hub.segoogle.comgoogle.com.
N-Arylmethylation, particularly N-benzylation, is a common strategy to introduce a lipophilic group and a protecting group that can be removed under specific conditions. The synthesis of N-benzyl-7-azabicyclo[2.2.1]heptan-2-ol derivatives has been reported through various synthetic routes, often starting from different precursors to construct the bicyclic system with the N-benzyl group already in place. For example, selective formation of trans-2,3-disubstituted-7-azabicyclo[2.2.1]heptanes from N-benzyl-5-(1'-methoxycarbonyl-3'-oxobutyl)proline has been described researchgate.net.
Introduction and Manipulation of Protecting Groups (e.g., N-BOC, N-Cbz)
To control the reactivity of the nitrogen atom during subsequent synthetic transformations, protecting groups are frequently employed. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most common choices for the 7-azabicyclo[2.2.1]heptane system.
The N-Boc protecting group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The synthesis of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate is a key step in the preparation of many derivatives vulcanchem.commolaid.com. The Boc group is known for its stability under a wide range of reaction conditions and can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent uvic.ca.
The N-Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. The synthesis of N-Cbz protected 7-azabicyclo[2.2.1]heptane derivatives has been achieved through methods like the Favorskii rearrangement of N-protected tropinone (B130398) precursors doi.org. The Cbz group is stable to acidic and basic conditions but can be conveniently removed by catalytic hydrogenolysis, a mild method that preserves many other functional groups.
Functional Group Interconversions at the Carbinol Position
The hydroxyl group at the C-2 position serves as a handle for a variety of functional group interconversions, leading to the synthesis of ketones and amines, which are valuable intermediates for further derivatization.
Oxidation to 7-Azabicyclo[2.2.1]heptan-2-ones
The oxidation of the secondary alcohol in 7-azabicyclo[2.2.1]heptan-2-ol to the corresponding ketone, 7-azabicyclo[2.2.1]heptan-2-one, is a crucial transformation. These ketones are versatile intermediates, notably in the synthesis of epibatidine (B1211577) and its analogues researchgate.net. Various oxidation protocols have been successfully applied.
The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and efficient method for this conversion nih.gov. Another highly effective and mild oxidant is the Dess-Martin periodinane (DMP), which offers advantages such as neutral reaction conditions and high yields wikipedia.orgresearchgate.netsigmaaldrich.cnorgsyn.orgorganic-chemistry.org. The use of DMP is particularly beneficial for substrates with sensitive functional groups.
| Oxidation Method | Reagents | Typical Conditions | Ref. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, low temperature | nih.gov |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, room temperature | wikipedia.orgresearchgate.netsigmaaldrich.cn |
Conversion to Amine Derivatives (e.g., 7-Azabicyclo[2.2.1]heptan-2-amines)
The conversion of the hydroxyl group to an amino group introduces a new site for diversification. One common strategy involves a two-step sequence: conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction. For example, the alcohol can be converted to a mesylate or tosylate, followed by reaction with sodium azide. The resulting azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
A more direct approach to introduce the amino functionality with stereochemical control is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to a protected amine, such as a phthalimide derivative, in a single step with inversion of configuration pwr.edu.pl. The phthalimide can then be cleaved to reveal the primary amine. For instance, the reaction of the alcohol with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) can yield the corresponding N-substituted product, which upon hydrazinolysis, affords the 7-azabicyclo[2.2.1]heptan-2-amine pwr.edu.pl.
Exploration of Side-Chain Elaboration and Substituent Effects
The rigid 7-azabicyclo[2.2.1]heptane scaffold provides a stable platform to study the effects of substituents on molecular properties and biological interactions. The introduction of side chains at various positions of the bicyclic system allows for a systematic exploration of structure-activity relationships.
The synthesis of derivatives with substituents at the bridgehead (C-1 and C-4) and other positions has been a subject of interest to create conformationally restricted amino acid analogues and other complex molecules unirioja.esunirioja.es. For example, the synthesis of a glutamic acid analogue based on the 7-azabicyclo[2.2.1]heptane framework has been reported, involving the stereospecific introduction of a methoxycarbonylmethyl group at the C-2 position unirioja.es.
The steric and electronic properties of substituents on the 7-azabicyclo[2.2.1]heptane ring can significantly influence the reactivity of the molecule. The rigid nature of the bicyclic system can lead to notable steric hindrance, affecting the accessibility of reagents to the functional groups doi.orgsmolecule.com. For instance, the nucleophilicity of the bridgehead nitrogen can be influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups can decrease the basicity and nucleophilicity of the nitrogen, while electron-donating groups can have the opposite effect. The pyramidalization of the nitrogen atom in N-acyl-7-azabicyclo[2.2.1]heptanes, a consequence of the strained ring system, also impacts its reactivity and conformational preferences mdpi.comresearchgate.netmdpi.com.
Further research into the systematic elaboration of side chains and a quantitative understanding of substituent effects will undoubtedly continue to expand the utility of the this compound scaffold in the design of novel chemical entities.
Generation and Reactivity of 7-Azabicyclo[2.2.1]hept-2-yl Radicals
The generation of the 7-azabicyclo[2.2.1]hept-2-yl radical opens up avenues for the introduction of a wide range of substituents at the C-2 position of the bicyclic system. Research in this area has largely focused on intermolecular and intramolecular radical reactions, providing a powerful tool for the synthesis of novel derivatives.
The 7-azabicyclo[2.2.1]hept-2-yl radical has been the subject of extensive investigation for its role in the synthesis of heterocyclic analogues of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor agonist. nih.gov The primary method for generating this radical involves the Barton-McCombie deoxygenation of a corresponding xanthate precursor, which is in turn derived from the parent alcohol, this compound.
In a typical procedure, the radical is generated from a xanthate precursor under the action of a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, typically tributyltin hydride (Bu₃SnH). The reactivity of the thus-formed 7-azabicyclo[2.2.1]hept-2-yl radical has been successfully harnessed in intermolecular reactions with various radical acceptors.
Key research findings have demonstrated the successful trapping of the 7-azabicyclo[2.2.1]hept-2-yl radical with electron-deficient alkenes like acrylonitrile and isocyanides such as tert-butylisocyanide. nih.gov These reactions lead to the formation of new carbon-carbon bonds at the C-2 position of the 7-azabicyclo[2.2.1]heptane core, yielding functionalized derivatives.
Computational analyses have been employed to elucidate the mechanisms and stereochemical outcomes of these radical transformations. nih.gov These theoretical studies, in conjunction with experimental results, have provided a deeper understanding of the factors governing the reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical.
The intermolecular reactions of the 7-azabicyclo[2.2.1]hept-2-yl radical with different acceptors have been systematically studied, with the results summarized in the following data table.
| Radical Acceptor | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Acrylonitrile | Bu₃SnH, AIBN, Benzene, 80 °C | exo-2-(2-cyanoethyl)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane | 65 | nih.gov |
| tert-Butylisocyanide | Bu₃SnH, AIBN, Benzene, 80 °C | exo-2-(tert-butylaminocarbonyl)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane | 58 | nih.gov |
The stereochemical outcome of these radical additions is noteworthy. The reactions have been shown to proceed with a high degree of stereoselectivity, predominantly yielding the exo-substituted products. This stereochemical preference is a critical aspect in the design and synthesis of biologically active molecules where specific stereoisomers are often required for optimal activity.
In addition to tin-based methods, the development of tin-free radical generation protocols is an area of ongoing research, aiming to provide more environmentally benign synthetic routes.
Applications of 7 Azabicyclo 2.2.1 Heptan 2 Ol As a Versatile Synthetic Intermediate and Chiral Template
Utilization in the Total Synthesis of Complex Natural Products and Their Analogues
The inherent stereochemistry and functional group handles of 7-Azabicyclo[2.2.1]heptan-2-ol make it a powerful building block in the asymmetric synthesis of various natural products and their structurally related analogues.
The 7-azabicyclo[2.2.1]heptane framework is the core structure of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the poison frog Epipedobates tricolor. core.ac.uk Due to epibatidine's significant pharmacological activity and high toxicity, considerable effort has been dedicated to synthesizing safer and more selective analogues. core.ac.uk In many synthetic routes, derivatives of this compound are crucial intermediates. researchgate.net
Specifically, the corresponding ketone, N-Boc-7-azabicyclo[2.2.1]heptan-2-one, is a versatile intermediate for the enantiospecific synthesis of both (+)- and (-)-epibatidine. researchgate.netacs.org This ketone can be generated from the racemic alcohol precursor through resolution methods. researchgate.net Direct coupling of this ketone or its derivatives with the required aromatic or heterocyclic ring is an effective and widely used strategy for the synthesis of epibatidine and its analogues. core.ac.ukrsc.org
Researchers have leveraged this scaffold to create a diverse library of epibatidine analogues by modifying either the bicyclic core or the attached heterocyclic moiety. A key strategy involves the synthesis of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, which serve as precursors to novel heterocyclic analogues. nih.gov This has led to the development of compounds such as tetrazoloepibatidines and oxadiazoloepibatidine. nih.gov
| Analogue Class | Synthetic Precursor | Key Features | Reference |
|---|---|---|---|
| (+)- and (-)-Epibatidine | (-)- and (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one | Enantiospecific synthesis of the natural alkaloid. | researchgate.netacs.org |
| Tetrazoloepibatidines | exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane | Replacement of the chloropyridyl ring with a tetrazole moiety. | nih.gov |
| Oxadiazoloepibatidine | exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane | Replacement of the chloropyridyl ring with an oxadiazole moiety. | nih.gov |
| Radioiodinated Analogues (e.g., IPH) | 2-bromo pyridyl precursor with the 7-azabicyclo[2.2.1]heptane core | Used for in vitro and in vivo studies of nicotinic acetylcholine (B1216132) receptors. | johnshopkins.edu |
| Hybrid Analogues (Epibatidine/ABT-594) | 1-(Pyridyloxymethyl)-7-azabicyclo[2.2.1]heptane systems | Designed to find more selective and less toxic analgesic agents. | uno.edu |
Enantiomerically pure this compound has proven to be an effective chiral template for the stereocontrolled synthesis of various aminocyclitols. nih.govacs.orgsemanticscholar.org These compounds, which are cyclic polyhydroxylated amines, are of significant interest due to their ability to mimic oligosaccharides and act as potent glycosidase inhibitors. acs.org
A key synthetic strategy developed by Pandey et al. utilizes enantiopure this compound to access a range of valuable aminocyclitols. nih.govacs.org This methodology has been successfully applied to the synthesis of cis- and trans-2-aminocyclohexanols, as well as specific conduramine derivatives like dihydroconduramine E-1 and ent-conduramine F-1. nih.govacs.orgthieme-connect.com The synthesis relies on the rigid bicyclic system to direct the stereochemical outcome of subsequent reactions, such as ring-opening of the bicyclic core to generate the target aminocyclitol structures. acs.org
| Aminocyclitol Product | Significance | Reference |
|---|---|---|
| cis-2-Aminocyclohexanols | Core structures of various biologically active molecules. | nih.govacs.org |
| trans-2-Aminocyclohexanols | Important synthetic intermediates and structural motifs. | nih.govacs.org |
| Dihydroconduramine E-1 | A specific conduramine with potential biological activity. | nih.govacs.orgthieme-connect.com |
| ent-Conduramine F-1 | The enantiomer of a natural conduramine, useful for structure-activity relationship studies. | nih.govacs.orgthieme-connect.com |
The aminocyclitols and conduramines synthesized from this compound are not only targets in their own right but also serve as crucial intermediates for the synthesis of azasugars (iminosugars). thieme-connect.com Azasugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom, and they represent an important class of glycosidase inhibitors. acs.orgjchemlett.com
Many conduramines synthesized from the 7-azabicyclo[2.2.1]heptane scaffold exhibit significant glycosidase inhibitory activity themselves. thieme-connect.com Furthermore, conformationally constrained bicyclic 1,2-diamines derived from this scaffold have been evaluated as a new class of glycosidase inhibitors. nih.gov The synthetic utility of the 7-azabicyclo[2.2.1]heptane core provides a reliable pathway to these valuable compounds, which are investigated for therapeutic applications in areas such as viral infections and metabolic disorders. acs.orgnih.gov
The 7-azabicyclo[2.2.1]heptane framework also serves as a conceptual precursor for the synthesis of more complex alkaloid skeletons. Research has shown that derivatives of this bicyclic system can be transformed into ring systems that form the core of alkaloids from the Strychnos and Stemona families. researchgate.net
Specifically, a derivative, tert-butyl 2-(phenylsulfonyl)-7-aza-bicyclo[2.2.1]hept-2-ene-7-carboxylate, has been used to synthesize 2-azabicyclo[m.n.0]alkane ring systems. researchgate.net These resulting structures, such as cis-hexahydroindole and cis-octahydro-benzo[b]azepine scaffolds, are advanced intermediates that pave the way for the total synthesis of Strychnos and Stemona alkaloids, respectively. researchgate.net This demonstrates the utility of the 7-azabicyclo[2.2.1]heptane core in accessing disparate and complex alkaloid structures through strategic ring-opening and rearrangement reactions.
Development of Molecular Scaffolds for Medicinal Chemistry Research
The rigid and well-defined three-dimensional structure of the 7-azabicyclo[2.2.1]heptane system makes it an attractive scaffold for the design of novel therapeutic agents and molecular probes in medicinal chemistry. nih.gov
In drug discovery, constraining the conformation of a molecule can lead to increased potency, selectivity, and metabolic stability. The 7-azabicyclo[2.2.1]heptane skeleton is an exemplary scaffold for achieving this conformational rigidity. It has been incorporated into the design of non-peptide scaffolds that mimic the structure of peptides (peptidomimetics). nih.govresearchgate.net
By functionalizing the bicyclic core, chemists can create rigid amino acid analogues. For instance, a glutamic acid analogue based on the 2-substituted 7-azabicyclo[2.2.1]heptane framework has been synthesized. acs.orgnih.gov Such constrained amino acids can be incorporated into peptide sequences to force them into specific secondary structures, like turns or helices, which can be crucial for biological activity.
Furthermore, diamine derivatives of 7-azabicyclo[2.2.1]heptane are explicitly described as novel non-peptide molecular scaffolds for designing peptide analogues. nih.govresearchgate.net These scaffolds serve as templates to position key pharmacophoric groups in a spatially precise manner, mimicking the side chains of amino acids in a peptide and allowing for interaction with biological targets like receptors or enzymes. nih.gov
| Scaffold Type | Application/Target | Key Advantage | Reference |
|---|---|---|---|
| Glutamic Acid Analogue | Peptidomimetics | Introduces conformational constraint into peptide chains. | acs.orgnih.gov |
| Bicyclic 1,2-Diamine Derivatives | Design of peptide analogues | Serves as a rigid non-peptide scaffold to mimic peptide structures. | nih.govresearchgate.net |
| N-substituted 7-azabicyclo[2.2.1]heptanes | Selective sigma-2 (σ2) receptor ligands | The rigid core provides steric bulk and conformational restriction important for subtype selectivity. | nih.gov |
| β-Proline Mimics | Peptide models and foldamers | The scaffold is a conformationally constrained mimic of the amino acid β-proline. | mdpi.com |
Scaffolds for Selective Sigma-2 (σ2) Receptor Ligands
The 7-azabicyclo[2.2.1]heptane framework has proven to be an effective scaffold for developing selective ligands for the sigma-2 (σ2) receptor, a protein implicated in neurological disorders and highly expressed in proliferating cancer cells. researchgate.netbohrium.com Researchers have synthesized series of N-substituted 7-azabicyclo[2.2.1]heptanes to explore their binding affinity and selectivity for sigma receptor subtypes. nih.gov
Studies revealed that the nature of the substituent on the nitrogen atom is a key determinant of subtype selectivity. nih.gov In vitro competition binding assays showed that incorporating arylalkyl N-substituents conferred selectivity for the σ2 receptor subtype. In contrast, alicyclic or polycarbocyclic substituents led to high affinity for both σ1 and σ2 subtypes. nih.gov The steric bulk and conformational restriction imposed by the 7-azabicyclo[2.2.1]heptane ring system are believed to be important for this subtype discrimination. When compared to analogously substituted pyrrolidines, the N-arylalkyl-7-azanorbornanes generally demonstrated greater σ2 binding and selectivity, underscoring the structural advantages of the bicyclic scaffold. nih.gov Another analog of the 7-azabicyclo[2.2.1]heptane framework has been noted to have a modest affinity for σ2 receptors. nih.gov
| Compound Class | N-Substituent Type | Receptor Selectivity | Key Finding |
| N-substituted 7-azabicyclo[2.2.1]heptanes | Arylalkyl | Selective for σ2 subtype | N-substituent dictates subtype selectivity. nih.gov |
| N-substituted 7-azabicyclo[2.2.1]heptanes | Alicyclic / Polycarbocyclic | High affinity for both σ1 and σ2 | N-substituent dictates subtype selectivity. nih.gov |
| N-arylalkyl-7-azanorbornanes | Arylalkyl | Greater σ2 selectivity vs. pyrrolidines | Conformational restriction is important for subtype discrimination. nih.gov |
Frameworks for Orexin (B13118510) Receptor Antagonists
The 7-azabicyclo[2.2.1]heptane skeleton is a key structural framework in the design of orexin receptor antagonists. The orexin system, which includes two receptors (OX1R and OX2R), is involved in regulating sleep-wake cycles, and its modulation is a target for treating disorders like insomnia, anxiety, and addiction. nih.govnih.gov
Medicinal chemistry efforts have focused on optimizing derivatives of this scaffold to achieve desired selectivity profiles. nih.govnih.gov A notable research program described the successful optimization of a nonselective dual orexin receptor antagonist (DORA) based on the substituted azabicyclo[2.2.1]heptane core into a series of orally bioavailable and brain-penetrating selective orexin-1 receptor antagonists (SO1RAs). nih.govnih.govebi.ac.uk This work led to the discovery of JNJ-54717793, a candidate for clinical development. nih.gov The research demonstrated that specific substitutions on the bicyclic framework could significantly alter the binding affinity at the two receptor subtypes, shifting a compound's profile from dual-activity to highly selective for OX1R. nih.gov For instance, linking a 2-amino pyridine (B92270) to the core structure was found to increase selectivity for OX1R over OX2R. nih.gov
| Compound | Substitution | hOX1R Ki (nM) | hOX2R Ki (nM) | Selectivity (OX2/OX1) |
| (±)-6 | 5-methyl | 1.5 | 30 | 20 |
| (±)-7 | 5-fluoro | 4.5 | 100 | 22 |
| 19 | 2-amino-4-methylpyridine | 0.9 | 100 | 111 |
| 23 | 2-amino-4-trifluoromethylpyridine | 0.4 | 100 | 250 |
| 25 | 2-amino-4-chloropyridine | 0.6 | 100 | 167 |
Data sourced from ACS Med Chem Lett. 2020;11(10):2002-2009. nih.gov
Role as a Chiral Auxiliary and Organocatalyst in Asymmetric Synthesis
Chiral Template in Stereoselective Transformations
The inherent chirality and rigid structure of this compound make it a valuable chiral template in asymmetric synthesis. A chiral template is a molecule that controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.
A significant application of enantiomerically pure this compound is in the synthesis of aminocyclitols, which are important structural motifs in various biologically active compounds. nih.gov Researchers have successfully used this chiral template to synthesize both cis- and trans-2-aminocyclohexanols, as well as more complex molecules like dihydroconduramine E-1 and ent-conduramine F-1. nih.gov The rigid bicyclic system effectively guides the stereochemical course of the synthetic sequence, allowing for the construction of these chiral targets with high stereoselectivity. nih.gov Furthermore, derivatives such as N-Boc-7-azabicyclo[2.2.1]heptan-2-one have served as crucial chiral building blocks in the formal asymmetric synthesis of natural products like (+)-epibatidine. unirioja.esacs.org
Contribution to Artificial Enzyme Mimicry (e.g., Aldolase (B8822740) Mimics)
The field of artificial enzyme mimicry seeks to design and synthesize small molecules or polymers that replicate the catalytic efficiency and selectivity of natural enzymes. rsc.org The 7-azabicyclo[2.2.1]heptane framework has been explored for its potential in this area, specifically in the development of mimics for Class I aldolase enzymes. ucl.ac.uk
Class I aldolases catalyze aldol (B89426) reactions via the formation of an enamine intermediate, a process that involves a key lysine (B10760008) residue in the enzyme's active site. A strategy for mimicking this function involves creating systems where both a primary or secondary amine (for enamine formation) and a carboxylic acid (as a proton transfer agent) are held in a specific spatial arrangement. ucl.ac.uk Research in this area has utilized systems based on 7-azabicyclo[2.2.1]hept-2-ene, where both of the necessary functional groups are attached to a single monomeric unit. This approach ensures a fixed 1:1 ratio of the catalytic groups and leverages the rigid scaffold to control their orientation, aiming to create an effective organocatalyst that mimics the natural enzyme's active site. ucl.ac.uk
Applications in Fluorescent Probe Development
The unique structural and electronic properties of the 7-azabicyclo[2.2.1]heptane moiety have been harnessed to create a new generation of high-performance fluorescent dyes. nih.gov When used as an auxochrome—an electron-donating group attached to a chromophore—this bicyclic amine imparts remarkable and beneficial effects on both the brightness and stability of the resulting fluorophore. nih.gov
One study demonstrated these advantages by incorporating 7-azabicyclo[2.2.1]heptyl groups into a sulforhodamine dye, creating a new dye named 221SR. nih.gov Compared to the conventional tetramethylsulforhodamine (TMSR), 221SR exhibited a significantly higher fluorescence quantum yield and exceptional thermal stability, with its emission efficiency remaining constant over a wide temperature range. Crucially, the new dye was found to be many times more photostable than its traditional counterpart. nih.gov
More recently, the 7-azabicyclo[2.2.1]heptane moiety was introduced as an auxochrome in 1,8-naphthalimide-based fluorophores. researchgate.net This molecular design, based on inhibiting the pyramidal inversion of the amino auxochrome, resulted in dyes with high fluorescence quantum yields in various solvents, from nonpolar 1,4-dioxane (B91453) to highly polar water. Furthermore, these dyes displayed bright solid-state fluorescence with exceptionally high photoluminescence quantum yields (PLQY), attributed to a molecular packing that mitigates quenching effects. researchgate.net
| Dye System | Parent Fluorophore | Key Feature of 7-Azabicyclo[2.2.1]heptane | Quantum Yield (Φ) | Benefit Over Benchmark |
| 221SR nih.gov | Sulforhodamine | Electron-donating auxochrome | 0.95 (at 20-60 °C) | Higher Φ, enhanced photostability, and thermal stability vs. TMSR (Φ=0.65 at 20°C, 0.38 at 60°C). |
| Dye 3a researchgate.net | 1,8-Naphthalimide | Inhibited pyramidal inversion | 0.963 (in 1,4-dioxane) | Maintains high fluorescence even in polar solvents (Φ=0.284 in H₂O). |
| Dye 3a (Solid) researchgate.net | 1,8-Naphthalimide | Mitigates π–π stacking | 0.674 (PLQY) | Exhibits bright solid-state fluorescence. |
| Dye 3d (Solid) researchgate.net | 1,8-Naphthalimide | Mitigates π–π stacking | 0.924 (PLQY) | Exhibits bright solid-state fluorescence. |
Computational and Theoretical Investigations of 7 Azabicyclo 2.2.1 Heptan 2 Ol Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Reaction Mechanisms and Stereochemical Outcomes
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms and predicting the stereochemical results involving the 7-azabicyclo[2.2.1]heptane scaffold.
Density Functional Theory (DFT) calculations have been successfully used to reproduce the nitrogen-pyramidal structures of amides derived from 7-azabicyclo[2.2.1]heptane as energy minima. researchgate.net These studies show that the bicyclic system inherently induces a non-planar geometry at the nitrogen atom, which is a consequence of CNC angle strain and twisting of the amide bond. researchgate.net This pyramidalization has been confirmed by single-crystal X-ray diffraction and has a significant impact on the rotational barriers around the amide bond. researchgate.net
Further computational studies have explored the mechanisms of rearrangements. For instance, the ring expansion of related azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems was examined using the M06-2X hybrid functional. acs.org These calculations analyzed the competition between a stepwise ring expansion and a radical reduction pathway, providing insights into the structural requirements for such transformations. acs.org The stereochemistry of products, such as the exclusive formation of an exo-oriented aldehyde in the aza-Prins-pinacol rearrangement to form the 7-azabicyclo[2.2.1]heptane skeleton, can be rationalized through the analysis of transition states and intermediate structures. researchgate.net
| Computational Method | System Studied | Key Findings |
| Density Functional Theory (DFT) | N-benzoyl-7-azabicyclo[2.2.1]heptane amides | Reproduced nitrogen-pyramidal structures as energy minima; correlated rotational barriers with electronic delocalization. researchgate.net |
| M06-2X hybrid functional | Azanorbornanic aminyl radicals | Elucidated the mechanism of regioselective ring expansion versus radical reduction. acs.org |
Conformational Analysis and Energy Profiling
The rigid and constrained nature of the 7-azabicyclo[2.2.1]heptane framework is a defining characteristic that dictates its chemical behavior and biological activity. nih.gov Conformational analysis and energy profiling are used to map the potential energy surface of these molecules and identify stable conformations.
The bicyclic structure severely restricts conformational flexibility, which is a key feature in its application as a chiral scaffold in enantioselective synthesis. This rigidity allows for highly specific molecular recognition by effectively shielding one face of the molecule, thereby directing the approach of reagents.
Studies on amides of 7-azabicyclo[2.2.1]heptane have revealed significant nitrogen pyramidalization, a deviation from the typically planar amide structure. researchgate.net This structural feature, driven by ring strain, leads to a reduction in the rotational barrier of the amide bond compared to analogous monocyclic pyrrolidine (B122466) amides. researchgate.net Variable temperature (VT) NMR experiments have been used to quantify these energy barriers in solution. researchgate.net The synthesis of conformationally constrained glutamic acid analogues based on this scaffold further highlights the utility of its rigid structure in designing peptidomimetics. nih.gov
| Feature | Description | Consequence |
| Rigid Bicyclic Core | The [2.2.1] ring system has limited conformational freedom. | Provides a well-defined 3D structure, crucial for molecular recognition and asymmetric synthesis. |
| Nitrogen Pyramidalization | The bridgehead nitrogen in amide derivatives is non-planar due to angle strain. | Lowers the rotational energy barrier of the N-C(O) amide bond. researchgate.net |
| Energy Profile | Characterized by high barriers for ring-flipping, leading to stable conformers. | Allows for the design of molecules with predictable and fixed spatial arrangements. nih.gov |
Molecular Modeling and Docking Studies to Elucidate Scaffold Interactions
Molecular modeling and docking simulations are essential computational techniques for predicting and analyzing the interactions between 7-azabicyclo[2.2.1]heptane derivatives and biological targets. These studies are pivotal in structure-based drug design, helping to rationalize observed biological activities and guide the development of more potent and selective compounds.
Docking studies have been employed to understand how derivatives of this scaffold bind to various receptors and enzymes. For example, simulations involving N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives have been used to explore their binding modes. acs.org The constrained conformation of the scaffold is a critical factor for achieving high binding affinity and subtype selectivity.
In the development of Dipeptidyl peptidase IV (DPP-4) inhibitors for Type 2 Diabetes, molecular modeling was used to characterize the structure-activity relationship of novel 1,2,4-oxadiazole-substituted derivatives of the 2-azabicyclo[2.2.1]heptane scaffold. mdpi.com These computational approaches, combined with synthesis and activity assays, led to the discovery of a highly potent and selective DPP-4 inhibitor. mdpi.com
| Biological Target | Scaffold Derivative Class | Purpose of Study | Key Finding |
| Various Receptors | N-arylalkyl-7-azanorbornanes | Understand binding and selectivity. | The constrained scaffold is important for achieving subtype discrimination. |
| Dipeptidyl peptidase IV (DPP-4) | 1,2,4-oxadiazole derivatives | Characterize structure-activity relationships for T2DM treatment. | Identified a potent and selective inhibitor for further development. mdpi.com |
Predictive Design and Optimization of Synthetic Pathways
Computational insights, combined with established chemical principles, enable the predictive design and optimization of synthetic routes to novel 7-azabicyclo[2.2.1]heptane derivatives. By understanding reaction mechanisms and conformational preferences, chemists can devise more efficient and stereoselective syntheses.
The use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for synthesizing aminocyclitols is an example of how the scaffold's inherent stereochemistry can be used to control the outcome of a reaction sequence. acs.orgnih.gov The predictable facial selectivity of the bicyclic system guides the stereochemistry of subsequent transformations.
Strategies like the aza-Prins-pinacol rearrangement have been developed for the efficient construction of the core 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net This approach, which proceeds through a bicyclic intermediate that rearranges to the final product, provides a reliable method for accessing key precursors to biologically active molecules like epibatidine (B1211577). researchgate.net Furthermore, modern synthetic methods, such as the C-H activation of N-Boc-2-amino-7-azabicyclo[2.2.1]heptane, are being explored to create diverse libraries of arylated derivatives for drug discovery. whiterose.ac.uk Computational modeling can aid in predicting the feasibility and outcomes of such novel synthetic transformations.
Analytical Techniques for Structural Elucidation and Purity Assessment of 7 Azabicyclo 2.2.1 Heptan 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 7-azabicyclo[2.2.1]heptan-2-ol derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon framework and the connectivity of atoms. The constrained bicyclic system results in distinct and often well-resolved signals for each proton and carbon, which are highly sensitive to the stereochemistry (i.e., exo vs. endo substituents) and the nature of the substituent on the nitrogen atom.
In ¹H NMR, the chemical shifts of the bridgehead protons (H-1 and H-4) are particularly diagnostic. The proton attached to the carbinol carbon (H-2) also provides crucial information; its coupling constant with adjacent protons helps in assigning the exo or endo configuration of the hydroxyl group.
¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of the carbinol carbon (C-2) is typically observed in the range of 65-75 ppm, while the bridgehead carbons (C-1 and C-4) resonate at lower fields. The shifts are influenced by the substituents on the nitrogen atom and the stereochemistry at C-2.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (Bridgehead) | ~3.3 - 3.5 | ~55 - 60 |
| 2 (Carbinol) | ~3.8 - 4.2 | ~70 - 75 |
| 3 | ~1.5 - 2.0 | ~30 - 35 |
| 4 (Bridgehead) | ~3.3 - 3.5 | ~55 - 60 |
| 5 | ~1.6 - 2.1 | ~25 - 30 |
| 6 | ~1.6 - 2.1 | ~25 - 30 |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituents on the core structure.
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of protons and carbons, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of adjacent protons through the carbon framework, confirming assignments made from the 1D spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure.
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A standard DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This technique provides a rapid and unambiguous determination of the multiplicity of each carbon atom, complementing the information from the standard ¹³C NMR spectrum.
X-ray Crystallography for Definitive Stereochemical Confirmation
While NMR provides excellent structural information in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure, including the absolute stereochemistry, in the solid state. For this compound derivatives, this technique is paramount for confirming the relative stereochemistry of substituents, particularly the exo or endo orientation of the C-2 hydroxyl group.
For instance, the stereochemistry of the exo isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography. acs.org This technique has also been used to verify the structures of various other novel epibatidine (B1211577) analogues based on the 7-azabicyclo[2.2.1]heptane moiety. researchgate.net The solid-state structural data obtained from X-ray analysis, such as bond lengths, bond angles, and torsional angles, also provide insight into the conformational constraints imposed by the rigid bicyclic framework. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common method used for these compounds.
The mass spectrum typically shows a molecular ion (M⁺) peak, which confirms the molecular weight of the compound. The fragmentation of these bicyclic systems often involves characteristic losses of small molecules or radicals. Common fragmentation pathways for related azabicyclo[2.2.1]heptane derivatives include the cleavage of C-N bonds. publish.csiro.au The loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion is also a common feature for alcohols. Analysis of these fragmentation patterns can help to confirm the presence of specific functional groups and provide corroborating evidence for the proposed structure.
| Fragment Ion | Possible Origin |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-H₂O]⁺ | Loss of water |
| [M-R]⁺ | Loss of N-substituent |
| [C₅H₈N]⁺ | Characteristic fragment from ring cleavage |
Chromatographic Methods for Separation and Purity (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation of this compound derivatives from reaction mixtures and for the assessment of their purity, including enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a versatile tool for both analysis and purification. Due to the potential for chirality in these molecules, chiral HPLC is particularly important. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For related azabicycloalkanes, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.comiastate.edu
Gas Chromatography (GC) is also used for purity assessment, especially for more volatile derivatives. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for separating and identifying components in a mixture. publish.csiro.au In synthetic procedures, GC analysis can be used to monitor reaction progress and determine the yield of products such as 2-endo-hydroxy-7-azanorbornane. acs.org The selection of the appropriate capillary column and temperature program is crucial for achieving good resolution of the components. acs.org
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-hexane/isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 220 nm) and/or Optical Rotation |
Emerging Research Frontiers and Future Prospects for 7 Azabicyclo 2.2.1 Heptan 2 Ol
Development of Novel and Efficient Synthetic Routes
The synthesis of the 7-azabicyclo[2.2.1]heptane core has been a subject of considerable research, with various strategies developed to access this important scaffold. A key objective in this area is the development of synthetic routes that are not only efficient and high-yielding but also allow for stereoselective control, which is crucial for the synthesis of enantiomerically pure bioactive compounds.
One notable approach involves the Favorskii rearrangement of N-carbethoxytropinone, which provides a pathway to the 7-azabicyclo[2.2.1]heptane skeleton. nih.gov This method has been instrumental in the synthesis of epibatidine (B1211577) analogues, demonstrating the utility of ring contraction strategies in constructing this bicyclic system. Another powerful strategy is the Diels-Alder reaction, which has been employed using dienophiles like methyl 2-benzamidoacrylate to construct the core structure.
More recent innovations have focused on asymmetric synthesis to obtain enantiomerically pure forms of 7-azabicyclo[2.2.1]heptan-2-ol and its derivatives. For instance, the asymmetric desymmetrization of meso compounds has been successfully used to produce optically pure N-Boc-7-azabicyclo[2.2.1]heptan-2-ones, which are versatile intermediates for the synthesis of both (+)- and (-)-epibatidine. doi.org Biocatalytic approaches have also emerged as a promising avenue, offering environmentally friendly and highly selective methods for the synthesis of these chiral building blocks.
An efficient synthetic route to a potent GlyT1 uptake inhibitor based on the 7-azabicyclo[2.2.1]heptane scaffold has been developed, which relies on the generation and subsequent electrophilic reaction of a Boc-protected azabicyclo[2.2.1]heptane anion. acs.org This highlights a strategy for the diastereoselective and enantioselective synthesis of substituted derivatives.
| Synthetic Strategy | Key Features | Example Application |
|---|---|---|
| Favorskii Rearrangement | Ring contraction of tropinone (B130398) derivatives. | Synthesis of epibatidine analogues. nih.gov |
| Diels-Alder Reaction | Cycloaddition to form the bicyclic core. | Synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. |
| Asymmetric Desymmetrization | Provides access to enantiomerically pure intermediates. | Synthesis of (+)- and (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-ones. doi.org |
| Anion Chemistry | Generation of a carbanion for electrophilic trapping. | Synthesis of a GlyT1 uptake inhibitor. acs.org |
Expanding the Scope of Scaffold Applications in New Chemical Biology Domains
The unique structural features of this compound and its derivatives have led to their exploration in various domains of chemical biology. The rigid framework serves as an excellent starting point for the development of selective ligands for a range of biological targets.
A significant area of application is in neuroscience. The 7-azabicyclo[2.2.1]heptane scaffold is a key component of epibatidine, a potent analgesic that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. semanticscholar.org This has inspired the synthesis of numerous analogues to explore the structure-activity relationships for nAChR ligands, aiming to separate the analgesic effects from toxicity. ebi.ac.uk Furthermore, derivatives of this scaffold have been investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), which is a promising target for the treatment of schizophrenia. acs.org
The versatility of the scaffold extends to its use as a chiral template for the synthesis of other complex molecules. Enantiomerically pure this compound has been effectively used as a chiral template for the synthesis of aminocyclitols, such as cis- and trans-2-aminocyclohexanols, dihydroconduramine E-1, and ent-conduramine F-1. ncl.res.inresearchgate.net This demonstrates the value of this compound in accessing other classes of biologically important molecules.
More recently, the 7-azabicyclo[2.2.1]heptane scaffold has been employed in the development of selective ligands for the sigma-2 (σ2) receptor, which is a potential target for cancer diagnostics and therapeutics. dtu.dk
| Domain | Biological Target/Application | Example Compounds/Derivatives |
|---|---|---|
| Neuroscience | Nicotinic Acetylcholine Receptor (nAChR) Agonists | Epibatidine and its analogues. semanticscholar.orgebi.ac.uk |
| Neuroscience | Glycine Transporter 1 (GlyT1) Inhibitors | Potent GlyT1 uptake inhibitors for schizophrenia research. acs.org |
| Oncology | Sigma-2 (σ2) Receptor Ligands | Selective ligands for potential cancer imaging and therapy. dtu.dk |
| Synthetic Chemistry | Chiral Template | Synthesis of aminocyclitols like dihydroconduramine E-1. ncl.res.inresearchgate.net |
Integration with Advanced Flow Chemistry and Automated Synthesis Technologies
The integration of advanced technologies such as flow chemistry and automated synthesis holds significant promise for the future of this compound research and production. While specific examples of the application of these technologies to this particular compound are not yet widely reported in the literature, the potential benefits are substantial.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages. These include improved safety due to smaller reaction volumes, enhanced heat and mass transfer leading to better reaction control and higher yields, and the potential for easier scale-up. For the synthesis of this compound and its derivatives, flow chemistry could enable the safe handling of hazardous reagents and intermediates, as well as provide more precise control over reaction parameters, which is critical for stereoselectivity.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput synthesis and optimization of reaction conditions. This would be particularly valuable for exploring the structure-activity relationships of 7-azabicyclo[2.2.1]heptane-based compounds by rapidly generating libraries of analogues. The automated purification and analysis of these compounds would further accelerate the drug discovery process.
The future in this area will likely see the development of continuous-flow processes for key steps in the synthesis of the 7-azabicyclo[2.2.1]heptane core, as well as the use of automated platforms for the derivatization of this scaffold to explore its potential in various biological contexts.
Exploration of Structure-Activity Relationships for Novel Biological Activities
A major thrust of current and future research is the systematic exploration of the structure-activity relationships (SAR) of 7-azabicyclo[2.2.1]heptane derivatives to uncover novel biological activities and to optimize the potency and selectivity of existing ones. The rigid nature of the scaffold allows for a more straightforward interpretation of how the spatial arrangement of substituents affects biological activity.
For nicotinic acetylcholine receptor ligands, extensive SAR studies have been conducted on epibatidine analogues to identify modifications that can enhance selectivity for specific nAChR subtypes and reduce toxicity. ebi.ac.uk These studies have explored the impact of altering the pyridine (B92270) ring and the bicyclic core on receptor binding and functional activity.
In the context of GlyT1 inhibitors, SAR studies have focused on the nature of the substituent on the nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring. These investigations have led to the identification of highly potent and selective inhibitors. nih.gov
The development of selective sigma-2 (σ2) receptor ligands has also been guided by SAR studies. Research has shown that the nature of the N-substituent on the 7-azabicyclo[2.2.1]heptane scaffold plays a crucial role in determining both affinity and selectivity for the σ2 receptor over the σ1 receptor. dtu.dk
Future SAR studies will likely leverage computational modeling and high-throughput screening to explore a wider chemical space. The goal will be to identify novel derivatives with activity against new biological targets, potentially expanding the therapeutic applications of this versatile scaffold into areas such as inflammatory diseases, viral infections, and other central nervous system disorders.
| Biological Target | Key Structural Modifications | Impact on Activity |
|---|---|---|
| Nicotinic Acetylcholine Receptors | Substitution on the pyridine ring of epibatidine analogues. | Alters receptor subtype selectivity and toxicity. ebi.ac.uk |
| Glycine Transporter 1 (GlyT1) | Variation of the N-substituent on the bicyclic core. | Determines potency and selectivity of inhibition. nih.gov |
| Sigma-2 (σ2) Receptor | Nature and size of the N-substituent. | Influences affinity and selectivity over the σ1 receptor. dtu.dk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
